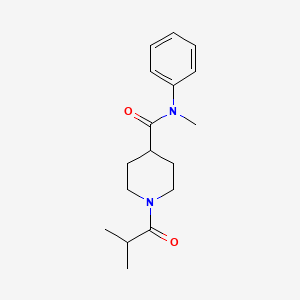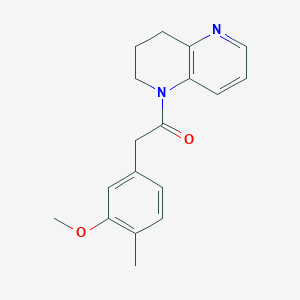
(5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone, also known as EMM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EMM is a synthetic compound that is structurally similar to other compounds such as ketamine and phencyclidine (PCP). EMM has been shown to have potential applications in the field of neuroscience, as well as in the study of pain and addiction.
作用机制
The exact mechanism of action of (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it is believed that this compound acts on the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By modulating the activity of the NMDA receptor, this compound may be able to improve cognitive function and reduce symptoms of depression and anxiety.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the NMDA receptor, this compound has also been shown to affect other neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
One advantage of using (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been shown to have relatively low toxicity, which makes it a safer alternative to other compounds that have been used in neuroscience research.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the effects of this compound. Additionally, this compound has not been extensively studied in humans, which means that its potential side effects and long-term effects are not well known.
未来方向
There are a number of future directions that could be explored in the study of (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone. One potential direction is to further investigate its effects on the NMDA receptor and other neurotransmitter systems in the brain. This could help to better understand its mechanism of action and its potential applications in the treatment of depression and anxiety.
Another future direction is to explore the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have potential neuroprotective effects, which could make it a promising candidate for the treatment of these diseases.
Finally, future research could focus on developing new synthetic compounds that are structurally similar to this compound, but with improved pharmacological properties. This could help to improve the efficacy and safety of these compounds, and could lead to the development of new treatments for a variety of neurological disorders.
合成方法
The synthesis of (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 5-ethylthiophene-2-carboxylic acid with 2-methylmorpholine and thionyl chloride. The resulting product is then treated with methylamine to yield this compound.
科学研究应用
(5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been shown to have potential applications in the field of neuroscience. Specifically, this compound has been studied as a potential treatment for depression and anxiety disorders. In a study published in the Journal of Psychopharmacology, this compound was shown to have antidepressant effects in rats, suggesting that it may have potential as a treatment for depression in humans.
属性
IUPAC Name |
(5-ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-10-4-5-11(16-10)12(14)13-6-7-15-9(2)8-13/h4-5,9H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLMEEZUUOPPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)
![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)







![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)


